molecular formula C57H79N11O14S B11931224 5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

Cat. No.: B11931224
M. Wt: 1174.4 g/mol
InChI Key: VENZSFAIMFUMLZ-VNRPUITKSA-N
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Description

TAMRA-Azide-PEG-Biotin is a multifunctional compound that combines the properties of a fluorescent dye (TAMRA), an azide group, a polyethylene glycol (PEG) linker, and biotin. This compound is widely used in various scientific research applications due to its ability to facilitate bioconjugation, visualization, and purification of biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-Azide-PEG-Biotin involves multiple steps:

    Synthesis of TAMRA: The synthesis begins with the preparation of TAMRA (tetramethylrhodamine), a fluorescent dye.

    Introduction of Azide Group: The azide group is introduced to the TAMRA molecule through a series of chemical reactions.

    PEG Linker Attachment: A polyethylene glycol (PEG) linker is attached to the TAMRA-Azide molecule to enhance its solubility and reduce steric hindrance.

    Biotin Conjugation: Finally, biotin is conjugated to the PEG linker, resulting in the formation of TAMRA-Azide-PEG-Biotin.

Industrial Production Methods

Industrial production of TAMRA-Azide-PEG-Biotin typically involves large-scale synthesis using automated equipment and stringent quality control measures to ensure high purity and consistency. The process includes:

    Bulk Synthesis: Large quantities of TAMRA, azide, PEG, and biotin are synthesized and purified.

    Automated Conjugation: Automated systems are used to conjugate the components in a controlled environment.

    Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control tests to ensure its purity and functionality.

Chemical Reactions Analysis

Types of Reactions

TAMRA-Azide-PEG-Biotin undergoes several types of chemical reactions:

Common Reagents and Conditions

    CuAAC: Requires copper catalysts, alkyne-containing molecules, and appropriate solvents.

    SPAAC: Involves strained alkyne-containing molecules and can be performed in aqueous or organic solvents.

Major Products

    CuAAC: Produces triazole-linked conjugates.

    SPAAC: Forms triazole-linked products without the need for metal catalysts.

Comparison with Similar Compounds

Similar Compounds

    TAMRA-Azide: Contains only the azide group and TAMRA dye, lacking the PEG linker and biotin.

    Biotin-Azide: Contains biotin and azide groups but lacks the fluorescent dye and PEG linker.

    TAMRA-PEG-Biotin: Contains TAMRA dye, PEG linker, and biotin but lacks the azide group.

Uniqueness

TAMRA-Azide-PEG-Biotin is unique due to its combination of a fluorescent dye, azide group, PEG linker, and biotin, making it highly versatile for bioconjugation, visualization, and purification applications.

Properties

Molecular Formula

C57H79N11O14S

Molecular Weight

1174.4 g/mol

IUPAC Name

5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C57H79N11O14S/c1-66(2)40-10-13-43-47(36-40)82-48-37-41(67(3)4)11-14-44(48)53(43)42-12-9-39(35-45(42)56(73)74)55(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-49-54-46(38-83-49)63-57(75)64-54/h9-14,35-37,46,49,54H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t46-,49-,54-/m0/s1

InChI Key

VENZSFAIMFUMLZ-VNRPUITKSA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-]

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-]

Origin of Product

United States

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